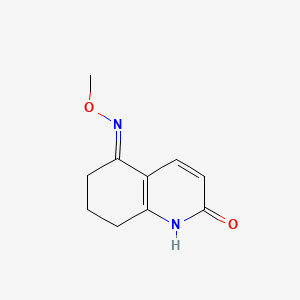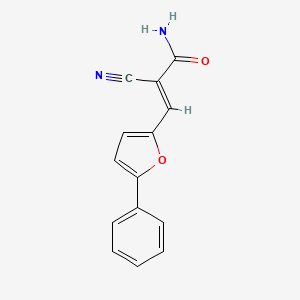
7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) typically involves the following steps:
Starting Material: The synthesis begins with 7,8-Dihydro-1H,6H-quinoline-2,5-dione.
Oximation: The compound undergoes an oximation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Methylation: The oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Antimicrobial Activity:
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and infections.
Industry:
Dye Manufacturing: It can be used in the synthesis of dyes and pigments for various industrial applications.
Agriculture: The compound may be used in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism by which 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
7,8-Dihydro-1H,6H-quinoline-2,5-dione: The parent compound without the oxime group.
2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone: A structurally related compound with different substituents.
2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone: Another quinoline derivative with an amino group.
Uniqueness: 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) is unique due to the presence of the oxime group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and useful in a variety of applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5E)-5-methoxyimino-1,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-12-9-4-2-3-8-7(9)5-6-10(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)/b12-9+ |
InChI Key |
BJQUMZQJMQHMPZ-FMIVXFBMSA-N |
Isomeric SMILES |
CO/N=C/1\CCCC2=C1C=CC(=O)N2 |
Canonical SMILES |
CON=C1CCCC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)


![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)
![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
